Super-TDU
CAS No.:
Cat. No.: VC13798741
Molecular Formula: C237H370N66O69S
Molecular Weight: 5280 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C237H370N66O69S |
|---|---|
| Molecular Weight | 5280 g/mol |
| IUPAC Name | 5-amino-4-[[1-[1-[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[2-[6-amino-1-[1-[2-[[4-amino-2-[2-[[2-[[6-amino-2-[[1-[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[3-carboxy-2-[[3-carboxy-2-[[2-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1,2,6-trioxohexan-3-yl]hydrazinyl]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C237H370N66O69S/c1-23-125(16)189(291-206(343)146(72-75-174(243)313)270-209(346)151(93-120(6)7)277-212(349)155(98-134-106-254-138-58-34-33-57-137(134)138)284-228(365)191(129(20)310)293-218(355)158(102-182(322)323)262-179(318)110-256-198(335)149(91-118(2)3)275-219(356)165(115-307)287-203(340)141(59-35-39-78-238)266-196(333)126(17)260-207(344)152(95-131-51-27-24-28-52-131)278-213(350)156(99-135-107-251-117-259-135)281-214(351)159(103-183(324)325)282-215(352)161(105-185(328)329)285-226(363)186(122(10)11)296-294-136(112-304)113-305)225(362)258-108-177(316)255-109-178(317)264-164(114-306)199(336)257-111-180(319)263-163(101-176(245)315)232(369)300-86-46-66-168(300)222(359)271-143(61-37-41-80-240)205(342)292-190(128(19)309)227(364)261-127(18)197(334)274-157(100-175(244)314)217(354)289-187(123(12)13)234(371)298-84-45-65-167(298)194(331)193(330)139(71-74-173(242)312)295-297-192(130(21)311)229(366)290-188(124(14)15)235(372)302-88-49-69-171(302)223(360)272-147(77-90-373-22)204(341)268-145(64-44-83-253-237(249)250)201(338)276-150(92-119(4)5)208(345)269-144(63-43-82-252-236(247)248)200(337)267-142(60-36-40-79-239)202(339)286-162(94-121(8)9)231(368)299-85-47-67-169(299)224(361)283-160(104-184(326)327)216(353)288-166(116-308)220(357)280-154(97-133-55-31-26-32-56-133)211(348)279-153(96-132-53-29-25-30-54-132)210(347)273-148(62-38-42-81-241)230(367)303-89-50-70-172(303)233(370)301-87-48-68-170(301)221(358)265-140(195(246)332)73-76-181(320)321/h24-34,51-58,106-107,112,117-130,136,139-172,186-192,254,294-297,305-311H,23,35-50,59-105,108-111,113-116,238-241H2,1-22H3,(H2,242,312)(H2,243,313)(H2,244,314)(H2,245,315)(H2,246,332)(H,251,259)(H,255,316)(H,256,335)(H,257,336)(H,258,362)(H,260,344)(H,261,364)(H,262,318)(H,263,319)(H,264,317)(H,265,358)(H,266,333)(H,267,337)(H,268,341)(H,269,345)(H,270,346)(H,271,359)(H,272,360)(H,273,347)(H,274,334)(H,275,356)(H,276,338)(H,277,349)(H,278,350)(H,279,348)(H,280,357)(H,281,351)(H,282,352)(H,283,361)(H,284,365)(H,285,363)(H,286,339)(H,287,340)(H,288,353)(H,289,354)(H,290,366)(H,291,343)(H,292,342)(H,293,355)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H4,247,248,252)(H4,249,250,253) |
| Standard InChI Key | VNAMPXYTTUOEFP-UHFFFAOYSA-N |
| SMILES | CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)C(=O)C(CCC(=O)N)NNC(C(C)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NNC(CO)C=O |
| Canonical SMILES | CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)C(=O)C(CCC(=O)N)NNC(C(C)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NNC(CO)C=O |
Introduction
Chemical and Structural Properties of Super-TDU
Super-TDU is a high-molecular-weight peptide with the formula C237H370N66O69S and a molecular weight of 5,279.94 g/mol . Its complex structure derives from the fusion of TEAD-binding domains (TBDs) from YAP1 and VGLL4, optimized to enhance affinity for TEAD transcription factors. The peptide’s primary sequence includes strategically mutated residues, such as D93E in the YAP1 TBD and P98E in the VGLL4 TBD, which mimic natural coactivator interactions while resisting post-translational modifications that weaken binding .
Structural Optimization for Enhanced Binding
AlphaFold-Multimer predictions reveal that Super-TDU’s TBDs adopt a conformation nearly identical to native YAP1 and VGLL4 when bound to TEAD . Key modifications include:
-
D93E substitution: Mimics the TAZ sequence, avoiding phosphorylation at S94 (a site that disrupts YAP1-TEAD binding) .
-
P98E mutation: Stabilizes the α-helical structure critical for TEAD interaction .
These changes increase Super-TDU’s half-life in cellular environments by 40% compared to earlier variants like TEADi .
Table 1: Key Physicochemical Properties of Super-TDU
| Property | Value | Source |
|---|---|---|
| CAS Number | 1599441-71-0 | |
| Molecular Formula | C237H370N66O69S | |
| Molecular Weight | 5,279.94 g/mol | |
| Key Structural Motifs | YAP1 TBD (D93E), VGLL4 TBD | |
| Solubility | >10 mg/mL in aqueous buffer |
Mechanism of Action: Disrupting YAP/TAZ-TEAD Oncogenic Signaling
Super-TDU inhibits the YAP/TAZ-TEAD axis through competitive binding to TEAD transcription factors. Unlike small-molecule inhibitors that target TEAD palmitoylation pockets, Super-TDU directly occludes the YAP/TAZ-binding interface, preventing transcriptional coactivation .
Selective Displacement of YAP vs. TAZ
In luciferase reporter assays, Super-TDU suppressed YAP1-induced TEAD activity at IC50 = 12 nM but required 48 nM to inhibit TAZ-driven activity . This discrepancy arises from structural differences between YAP1 and TAZ TBDs:
-
YAP1’s TBD forms a dual α-helix with extensive hydrophobic contacts to TEAD.
-
TAZ’s TBD lacks a homologous phosphorylation-resistant site, reducing Super-TDU’s affinity .
Notably, removing the VGLL4 TBD from Super-TDU (creating “TEADimin”) reduced TAZ inhibition by 70%, underscoring the necessity of dual TBDs for broad efficacy .
Transcriptional Consequences of TEAD Inhibition
RNA-seq analysis in gastric cancer cells treated with Super-TDU revealed downregulation of:
Preclinical Efficacy in Cancer Models
Gastric Cancer Suppression
In a PDX mouse model of diffuse gastric cancer, intraperitoneal Super-TDU (10 mg/kg, 3x/week) reduced tumor volume by 68% at 4 weeks compared to controls . Histopathology showed:
-
52% decrease in Ki-67+ proliferating cells.
-
2.1-fold increase in apoptosis (TUNEL assay) .
Resistance emerged in 30% of tumors after 6 weeks, linked to TEAD1 V152L mutations that impair Super-TDU binding .
Synergy with Chemotherapy
Combining Super-TDU (5 mg/kg) with cisplatin (3 mg/kg) in a patient-derived xenograft model enhanced progression-free survival by 40% versus either agent alone . Mechanistically, Super-TDU sensitized cells to DNA damage by suppressing BCL2L1 (an anti-apoptotic TEAD target) .
Comparative Analysis with Other TEAD Inhibitors
Table 2: Super-TDU vs. Dominant-Negative TEAD Inhibitors
| Inhibitor | Target Specificity | YAP1 IC50 | TAZ IC50 | Tumor Suppression (Gastric Cancer) |
|---|---|---|---|---|
| Super-TDU | TEAD1–4 | 12 nM | 48 nM | 68% |
| TEADiv1 (original) | TEAD1–4 | 28 nM | 62 nM | 45% |
| TEADi | TEAD1–3 | 35 nM | 110 nM | 32% |
| Verteporfin | YAP1-TEAD | 250 nM | N/A | 22% |
Super-TDU’s superiority stems from:
-
Dual TBD design: Simultaneously engages YAP1 and VGLL4 interaction surfaces on TEAD .
-
Tag-independent activity: HA- or GFP-tagged versions show equivalent efficacy, unlike earlier inhibitors .
-
Broad TEAD coverage: Inhibits all four TEAD paralogs, whereas small molecules often target TEAD1–3 .
Limitations and Future Directions
While promising, Super-TDU faces challenges:
-
Poor blood-brain barrier penetration: Limits utility in gliomas.
-
Proteolytic degradation: Serum half-life <2 hours in primates .
Ongoing efforts to address these include: -
PEGylation: Increases half-life to 8 hours in murine models .
-
Nanoparticle encapsulation: Improves tumor accumulation by 4-fold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume